(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
Overview
Description
(1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is a chiral diamine compound characterized by the presence of two methoxyphenyl groups attached to a diaminoethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method involves the reduction of the corresponding diketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane: A diastereomer with different stereochemistry.
(1R,2R)-1,2-Di(4’-hydroxyphenyl)-1,2-diaminoethane: A similar compound with hydroxy groups instead of methoxy groups.
(1R,2R)-1,2-Di(4’-methylphenyl)-1,2-diaminoethane: A compound with methyl groups instead of methoxy groups.
Uniqueness
(1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in asymmetric synthesis and various scientific research applications.
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPRHYHRAUVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-36-2, 58520-03-9 | |
Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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